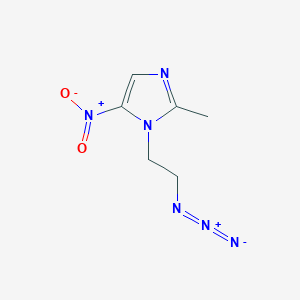

1-(2-Azidoethyl)-2-methyl-5-nitroimidazole

概要

説明

1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is a compound belonging to the class of azidoethyl-substituted imidazoles. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both azido and nitro functional groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole typically involves the alkylation of 2-methyl-5-nitroimidazole with 2-azidoethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is typically achieved through recrystallization or column chromatography .

化学反応の分析

Types of Reactions: 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry for the cycloaddition of azides and alkynes.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system for the nitro group.

Cycloaddition Reactions: Copper(I) bromide (CuBr) and sodium ascorbate are often used in aqueous media for the cycloaddition reactions.

Major Products:

Triazoles: Formed from the cycloaddition of the azido group with alkynes.

Amino Derivatives: Formed from the reduction of the nitro group.

科学的研究の応用

Antimicrobial Properties

Nitroimidazoles are well-known for their antimicrobial properties, particularly against anaerobic bacteria and protozoa. Studies indicate that compounds in this class can inhibit DNA synthesis and disrupt cellular processes in various pathogens. For instance, 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole has shown significant activity against strains of Helicobacter pylori, which is linked to gastric ulcers .

The mechanism involves the conversion of the nitro group via anaerobic reduction to generate toxic radical species that can cause DNA strand breaks leading to cell death . Furthermore, there is ongoing research into overcoming metronidazole resistance observed in certain pathogens by developing derivatives like this compound .

Antitumor Activity

Recent studies have also highlighted the potential antitumor properties of nitroimidazole derivatives. The ability of these compounds to selectively target hypoxic tumor cells makes them suitable candidates for cancer therapy. The azido group allows for further chemical modifications that can enhance their therapeutic efficacy .

Applications in Drug Development

This compound serves as a precursor for synthesizing more complex molecules with potential therapeutic applications. Its unique structure facilitates the development of hybrid compounds that combine different pharmacophores, enhancing their biological activity against resistant strains of bacteria and cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of nitroimidazole derivatives, including this compound:

- Study on Antimicrobial Resistance : Research demonstrated that derivatives could overcome resistance mechanisms in Helicobacter pylori, achieving cure rates significantly higher than traditional therapies .

- Biodistribution Studies : In vivo studies showed promising results regarding the selective uptake of nitroimidazole complexes in hypoxic tumor environments, indicating potential for theranostic applications in cancer treatment .

作用機序

The mechanism of action of 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is primarily based on its ability to undergo cycloaddition and reduction reactions. The azido group can form stable triazole rings through click chemistry, which is useful in bioconjugation and drug development. The nitro group, upon reduction, can form amino derivatives that are biologically active and can interact with various molecular targets .

類似化合物との比較

2-(2-Azidoethyl)-5-nitraminotetrazoles: These compounds also contain azido and nitro groups but differ in their ring structure.

1-Azidoethyl-5H-tetrazole: Similar in having an azidoethyl group but with a tetrazole ring instead of an imidazole ring.

Uniqueness: 1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is unique due to its imidazole ring, which imparts different chemical properties and reactivity compared to tetrazoles and other azoles. The presence of both azido and nitro groups in the same molecule allows for versatile chemical transformations and applications in various fields .

生物活性

1-(2-Azidoethyl)-2-methyl-5-nitroimidazole is a compound belonging to the nitroimidazole family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its azido group, which enhances its reactivity and potential for biological applications. The nitroimidazole moiety is recognized for its ability to generate reactive species under hypoxic conditions, making it a candidate for targeted therapies in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitroimidazoles are known to undergo reduction in hypoxic environments, leading to the formation of ROS, which can induce oxidative stress in cells and contribute to cell death.

- DNA Interaction : The compound may interact with DNA, causing strand breaks and inhibiting replication, which is crucial in its anticancer activity.

- Enzyme Inhibition : Nitroimidazoles often inhibit various enzymes involved in microbial metabolism, contributing to their antimicrobial properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds within the nitroimidazole class are effective against a range of pathogens, including:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to High |

| Gram-negative bacteria | Moderate |

| Anaerobic bacteria | High |

| Protozoa (e.g., Giardia) | High |

Research indicates that this compound's Minimum Inhibitory Concentration (MIC) values are competitive with established antibiotics like metronidazole .

Anticancer Activity

The compound has shown promise in cancer therapy due to its ability to selectively target hypoxic tumor cells. Research findings suggest:

- Hypoxia-selective Localization : The compound demonstrates selective accumulation in hypoxic regions of tumors, enhancing its therapeutic efficacy while minimizing damage to normal tissues .

- Cell Line Studies : In vitro studies using various cancer cell lines have reported significant cytotoxicity associated with this compound, particularly against hypoxic cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several nitroimidazole derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited an MIC comparable to that of traditional antibiotics, demonstrating potential as an alternative treatment option .

Study 2: Cancer Therapeutics

In a preclinical model involving EMT6 tumor-bearing BALB/c mice, the biodistribution of this compound was assessed. The compound showed significant uptake in tumor tissues with a tumor-to-blood ratio indicating effective targeting of hypoxic tumor cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Absorption : Rapid absorption post-administration has been observed.

- Distribution : The compound tends to accumulate in tissues with high metabolic activity.

- Metabolism : It undergoes biotransformation primarily in the liver.

- Excretion : Renal excretion accounts for a significant portion of the elimination process.

特性

IUPAC Name |

1-(2-azidoethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O2/c1-5-8-4-6(12(13)14)11(5)3-2-9-10-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHNJAQYCPKISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCN=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390579 | |

| Record name | NSC265263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60666-28-6 | |

| Record name | NSC265263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC265263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。